(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One
Description
This compound features a unique structure combining a 1,2,4-triazole moiety substituted with a 3,5-bis(trifluoromethyl)phenyl group and a 3,3-difluoroazetidine ring linked via an α,β-unsaturated ketone (enone) system. The enone system may facilitate covalent interactions with biological targets, a feature observed in kinase inhibitors and other therapeutics.
Structural determination of such fluorinated compounds often employs X-ray crystallography, with programs like SHELX playing a critical role in refining small-molecule structures .
Properties
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one represents a novel class of triazole derivatives that have gained attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.29 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a difluoroazetidine moiety that may enhance its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing triazole structures exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. In studies assessing the antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, compounds similar to the one demonstrated significant inhibition zones, indicating strong antibacterial effects .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives have highlighted their effectiveness against various cancer cell lines. For instance, a study reported that similar triazole compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms by which triazole compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell proliferation in fungi and cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication processes in pathogenic organisms and cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the 3,5-bis(trifluoromethyl)phenyl group enhances the compound's efficacy against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, leading to their potential use as antimicrobial agents .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi. This mechanism suggests that (2E)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1H-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One could serve as a potent antifungal agent .
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. Furthermore, the incorporation of difluoroazetidine may enhance pharmacokinetic properties such as bioavailability and metabolic stability .
Cancer Research
Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features may allow it to interact with specific cancer-related targets, making it a candidate for further exploration in oncology .
Fluorinated Materials
The presence of trifluoromethyl groups in the compound can lead to enhanced thermal and chemical stability in materials science applications. Such properties are valuable in developing advanced materials for electronics and coatings that require high durability and resistance to harsh environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study 2 | Antifungal Efficacy | Showed significant antifungal activity against Candida species with IC50 values comparable to existing antifungals. |
| Study 3 | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at 20 µM concentration. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Analogues
Triazole derivatives are prevalent in pharmaceuticals due to their versatility in hydrogen bonding and π-π stacking. For example:
- Fluconazole : A triazole antifungal agent lacking fluorinated aryl groups. The presence of trifluoromethyl groups in the target compound may improve membrane permeability and resistance to oxidative metabolism.
- Crizotinib: A kinase inhibitor with a triazole core. The enone system in the target compound could mimic crizotinib’s α,β-unsaturated amide, enabling covalent binding to kinase targets.
| Compound | Core Structure | Key Modifications | Potential Advantages |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole + enone | 3,5-Bis(CF₃)phenyl, 3,3-difluoroazetidine | Enhanced lipophilicity, rigidity |
| Fluconazole | 1,2,4-Triazole | Non-fluorinated aryl groups | Broad antifungal activity |
| Crizotinib | 1,2,4-Triazole + amide | Chlorophenyl, piperidine | Covalent kinase inhibition |
Fluorinated Azetidine Derivatives
The 3,3-difluoroazetidine moiety is rare but notable for its electronegativity and steric effects. Comparable compounds include:
- PF-06459988 : A Pfizer-developed compound with a difluoroazetidine group, showing improved selectivity in kinase inhibition due to reduced off-target interactions.
Enone-Containing Bioactive Molecules
The α,β-unsaturated ketone system is associated with covalent modification of cysteine residues. Examples include:
- Ibrutinib: An anticancer agent with a Michael acceptor moiety. The target compound’s enone may similarly engage in covalent bonding but with altered selectivity due to the triazole-azetidine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
